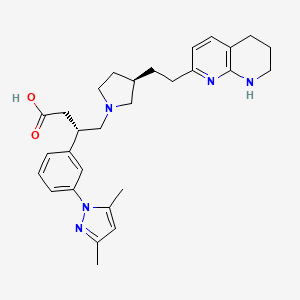
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane is an organic compound with the molecular formula C23H23F. This compound is characterized by the presence of three phenyl groups, one of which is substituted with a tert-butyl group and another with a fluorine atom. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane typically involves the reaction of 4-tert-butylbenzyl chloride with 4-fluorobenzene in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane involves its interaction with specific molecular targets. The tert-butyl and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-tert-Butylphenyl)phenylmethane: Lacks the fluorine substitution.
(4-Fluorophenyl)phenylmethane: Lacks the tert-butyl substitution.
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane: Substitutes fluorine with chlorine.
Uniqueness
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane is unique due to the presence of both tert-butyl and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C23H23F |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-tert-butyl-4-[(4-fluorophenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C23H23F/c1-23(2,3)20-13-9-18(10-14-20)22(17-7-5-4-6-8-17)19-11-15-21(24)16-12-19/h4-16,22H,1-3H3 |
InChI-Schlüssel |
YYJIVFMZPUHWIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


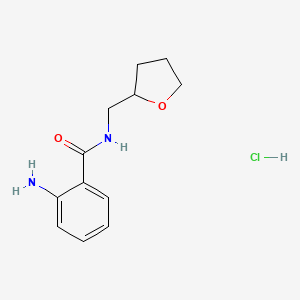
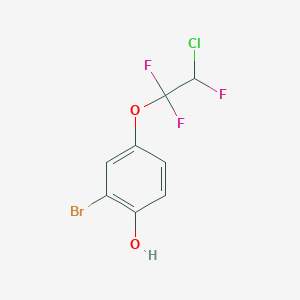
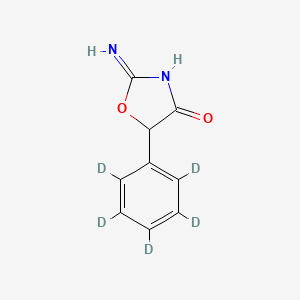
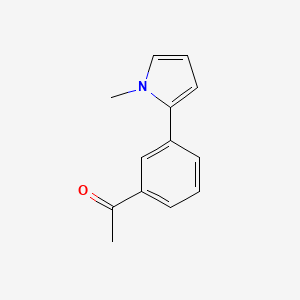
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt](/img/structure/B14131304.png)
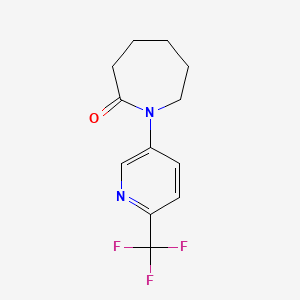
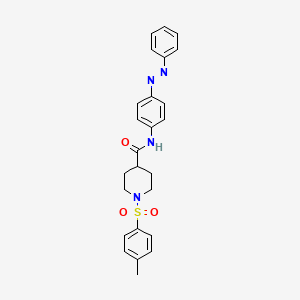
![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)

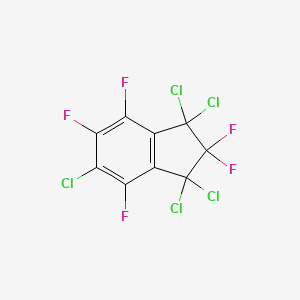
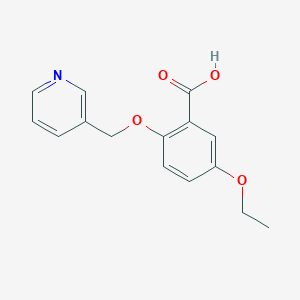
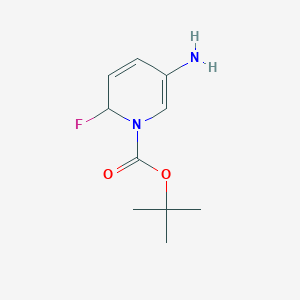
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)
